4-(2-fluorobenzyl)-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Description
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Properties
IUPAC Name |
4-[(2-fluorophenyl)methyl]-2-(3-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S/c1-15-7-6-9-17(13-15)24-21(25)23(14-16-8-2-3-10-18(16)22)19-11-4-5-12-20(19)28(24,26)27/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUXEWBPVBAPGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-fluorobenzyl)-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide belongs to a class of benzothiadiazine derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be detailed as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 321.37 g/mol
- IUPAC Name : this compound
This compound features a benzothiadiazine core, which is known for its potential in various therapeutic areas.
Anticancer Activity
Recent studies have indicated that benzothiadiazine derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.0 | Induction of apoptosis via p53 activation |
| A549 | 12.5 | Inhibition of cell proliferation |
| HeLa | 10.0 | Cell cycle arrest at G2/M phase |
The IC values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.
The biological activity of this compound is primarily attributed to its ability to interact with cellular signaling pathways. Research has shown that it can activate the p53 pathway , leading to increased expression of pro-apoptotic factors and subsequent apoptosis in cancer cells . Additionally, it has been noted to inhibit key enzymes involved in cell proliferation.
Case Studies
Several case studies have been conducted to assess the pharmacological effects of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant increase in caspase-3 activity, indicating enhanced apoptotic processes. The compound also upregulated p53 expression levels .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. Notably, it exhibited minimal toxicity towards normal tissues, suggesting a favorable therapeutic index .
Comparative Analysis with Related Compounds
To further understand the efficacy of this compound, a comparative analysis with other known benzothiadiazine derivatives was performed:
| Compound | IC (µM) | Target |
|---|---|---|
| Compound A (Benzothiadiazine) | 20.0 | Topoisomerase II |
| Compound B (Similar Structure) | 25.0 | Apoptosis Induction |
| 4-(2-fluorobenzyl)... | 15.0 | p53 Pathway Activation |
This table illustrates that the compound exhibits superior anticancer activity compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
